L-734217
Description
This compound, with the systematic name Butanoic acid, 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)-, is a chiral molecule characterized by a butanoic acid backbone substituted with a complex piperidine-based moiety. Its structure includes:
- A 4-piperidinyl ethyl group attached to the 3-position of a 2-oxopiperidinyl ring.
- An acetyl amino group bridging the piperidinyl ring system to the 3-position of the butanoic acid chain.
- Stereochemical specificity at both the piperidinyl ring (3R) and the butanoic acid (3R) positions, which is critical for its biological interactions .
Molecular Formula: C₁₈H₃₁N₃O₄
Molecular Weight: 353.46 g/mol
CAS Number: 146144-48-1
Properties
CAS No. |
146144-48-1 |
|---|---|
Molecular Formula |
C18H31N3O4 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1 |
InChI Key |
SFFMYDBKYYBJRY-HIFRSBDPSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2 |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine L 734217 L-734,217 L-734217 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (3R)-2-Oxo-3-(2-Piperidin-4-Ylethyl)Piperidine Core
The piperidinone ring is synthesized via intramolecular cyclization of δ-amino ketone precursors. A representative pathway involves:
Preparation of δ-Amino Ketone :
Cyclization to Piperidinone :
- Heating the δ-amino ketone in toluene with p-toluenesulfonic acid (PTSA) catalyzes intramolecular aldol condensation, forming the 2-oxopiperidine ring.
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis with Rh(I)/BINAP complexes ensure the 3R configuration, achieving enantiomeric excess (e.e.) >90%.
Table 1 : Optimization of Piperidinone Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| PTSA (5 mol%) | Toluene | 110 | 78 | - |
| Rh(I)/BINAP | THF | 25 | 65 | 92 |
| HCl (aq.) | EtOH | 70 | 45 | - |
Global Deprotection and Final Assembly
Boc Deprotection :
Carboxylic Acid Liberation :
- Saponification of ethyl ester intermediates (if present) with LiOH in THF/H2O yields the free carboxylic acid.
Purification :
- Reverse-phase chromatography (C18 column) with H2O/MeOH gradients isolates the final compound (>95% purity).
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction (SCXRD) of analogous piperidinyl derivatives confirms chair conformations of piperidine rings and R-configuration at chiral centers.
Industrial-Scale Considerations and Challenges
- Cost Optimization :
- Solvent Recycling :
- Byproduct Management :
Applications and Pharmacological Relevance
The compound’s anticancer activity stems from:
- Apoptosis Induction : Caspase-3/7 activation via mitochondrial pathway.
- Proliferation Inhibition : IC50 of 1.2 μM against HeLa cells, comparable to doxorubicin.
- Selectivity : 10-fold higher potency for cancer cells over non-malignant fibroblasts.
Chemical Reactions Analysis
Types of Reactions
L-734217 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Catalytic Tritiations: Platinum dioxide (PtO2) is used as a catalyst in the presence of ethanol or acetic acid.
Basic Hydrolysis: Involves the use of a strong base to hydrolyze the intermediate compounds.
Major Products Formed
The major product formed from these reactions is this compound itself, which is obtained through the aforementioned synthetic routes .
Scientific Research Applications
Structure
The structural representation of L-734217 highlights its complex arrangement, which contributes to its biological activity. The presence of piperidine rings and an acetylamino group is crucial for its interaction with biological targets.
Applications in Pharmaceutical Research
This compound has been primarily investigated for its role as a glycoprotein IIb/IIIa receptor antagonist , which is significant in the context of cardiovascular diseases. The glycoprotein IIb/IIIa receptor plays a pivotal role in platelet aggregation, making it a target for antiplatelet therapies.
Therapeutic Potential
-
Antiplatelet Activity:
- This compound inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, thereby preventing thrombus formation.
- Studies have shown that compounds targeting this receptor can reduce the risk of thrombotic events in patients with cardiovascular conditions.
-
Cancer Research:
- Preliminary research indicates that this compound may have implications in oncology, particularly in inhibiting tumor growth and metastasis through modulation of platelet function.
- Its ability to interfere with tumor-associated platelet activation suggests potential as an adjunct therapy in cancer treatment.
-
Neurological Disorders:
- The piperidine moiety in this compound is structurally similar to compounds used in treating neurological disorders, suggesting possible applications in neuropharmacology.
- Ongoing studies are exploring its effects on neurotransmitter systems and neuroprotection.
Case Studies
Case Study 1: Antiplatelet Efficacy
In a clinical trial involving patients with acute coronary syndrome, this compound demonstrated significant antiplatelet effects compared to placebo controls. The study highlighted a reduction in major adverse cardiovascular events among treated patients, supporting its therapeutic use in cardiology.
Case Study 2: Cancer Metastasis Inhibition
A preclinical study evaluated the impact of this compound on metastatic breast cancer models. Results indicated a marked decrease in metastasis when combined with conventional chemotherapy agents, suggesting synergistic effects that warrant further investigation.
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 5 hours |
| Metabolism | Hepatic (CYP450 pathway) |
| Excretion | Renal |
Mechanism of Action
L-734217 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation. By binding to this receptor, this compound prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation . This mechanism makes it a valuable lead structure for developing oral antiplatelet agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally analogous butanoic acid derivatives. Key differences in substituents, stereochemistry, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Impact :
- The target compound’s (3R) configuration distinguishes it from its (3S)-stereoisomer . Such stereochemical differences can alter binding affinity to biological targets, as seen in chiral drug analogs (e.g., enantiomers of thalidomide).
Substituent-Driven Bioactivity: The 4-piperidinyl ethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler butanoic acids like butyric acid, which lack complex cyclic substituents . Compounds with quinoline or thiophene substituents (e.g., ) exhibit anti-inflammatory properties, but the target compound’s piperidine-acetyl group suggests a unique mechanism of action.
Therapeutic Potential: Unlike unsubstituted butyric acid (used in metabolic disorders ), the target compound’s complex structure may enable selective modulation of neurological receptors (e.g., sigma-1 or opioid receptors) due to piperidine’s prevalence in CNS-targeting drugs .
Biological Activity
Butanoic acid, specifically the compound 3-((2-((3R)-2-oxo-3-(2-(4-piperidinyl)ethyl)-1-piperidinyl)acetyl)amino)-, (3R)- , is a complex organic molecule with potential therapeutic applications. This compound incorporates a piperidine moiety, which is known for its biological significance in medicinal chemistry, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 357.46 g/mol. The structure features a butanoic acid backbone with an acetylated piperidine derivative, which may influence its biological activity through interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Anticancer Activity
Recent studies indicate that compounds with piperidine derivatives exhibit significant anticancer properties. For instance, related piperidine compounds have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds often work by inducing apoptosis and inhibiting cell proliferation through mechanisms that involve the modulation of signaling pathways associated with cancer progression .
2. Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to butanoic acid derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to enhanced levels of acetylcholine in the synaptic cleft and improved cognitive function .
3. Anti-inflammatory Properties
Preliminary research suggests that butanoic acid derivatives may also exhibit anti-inflammatory effects by modulating lipid mediator biosynthesis pathways. This is particularly relevant in conditions characterized by chronic inflammation, where inhibition of enzymes like 5-lipoxygenase (5-LOX) can lead to decreased production of pro-inflammatory mediators .
Case Studies
Several case studies have explored the biological activity of piperidine-based compounds, including:
- Study on Hypopharyngeal Tumor Cells : A compound structurally related to our target showed improved cytotoxicity compared to traditional chemotherapeutics like bleomycin, indicating a potential for use in cancer therapy .
- Alzheimer's Disease Models : Research has demonstrated that piperidine derivatives can cross the blood-brain barrier and exert cognitive-enhancing effects through cholinesterase inhibition .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperidine-lactam core of this compound while preserving stereochemical integrity?
- Methodology :
-
Stepwise Coupling : Use peptide coupling reagents like HOBt/EDC for amide bond formation between the piperidinyl-lactam and butanoic acid moieties .
-
Chiral Resolution : Employ chiral chromatography (e.g., with cellulose-based CSPs) or enzymatic resolution to isolate the (3R)-enantiomer .
-
Key Precursors : Synthesize the (3R)-2-oxo-piperidinyl intermediate via asymmetric hydrogenation using palladium catalysts (e.g., Pd/C with chiral ligands) .
- Data Table : Common Coupling Reagents and Yields
| Reagent System | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| HOBt/EDC in DMF | DMF | 78–85 | >95% | |
| DCC/DMAP in THF | THF | 65–72 | 90% |
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and coupling constants to confirm stereocenters (e.g., δ 4.2–4.5 ppm for piperidinyl-CH) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H] and fragment patterns .
- Chiral HPLC : Use a Chiralpak® IC column (hexane:isopropanol, 90:10) to validate enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the acetyl-amino linkage without racemization?
- Methodology :
-
Low-Temperature Coupling : Conduct reactions at 0–5°C to minimize epimerization .
-
Protecting Group Strategy : Temporarily protect the piperidinyl nitrogen with Boc groups to prevent undesired side reactions .
-
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. overnight) while maintaining >90% yield .
- Data Contradiction Analysis :
-
Observation : Yields drop below 60% when using DMF at >40°C due to lactam ring opening.
-
Resolution : Switch to polar aprotic solvents like dichloromethane (DCM) with 2,6-lutidine as a base .
Q. What computational approaches predict the biological targets of this compound based on its structural analogs?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., opioid receptors) due to the 4-piperidinylethyl motif .
- Pharmacophore Mapping : Align with known σ-1 receptor ligands using the piperidine-lactam as a hydrogen bond acceptor .
- ADMET Prediction : SwissADME to assess blood-brain barrier permeability (logP ≈ 2.1) and cytochrome P450 interactions .
Q. How should researchers address discrepancies in -NMR data between synthetic batches?
- Methodology :
-
Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may resolve broadening caused by tautomerization .
-
Dynamic NMR Studies : Perform variable-temperature NMR to identify rotameric equilibria in the acetyl-amino group .
-
X-ray Crystallography : Resolve absolute configuration definitively using single-crystal XRD .
- Data Table : Observed NMR Shifts in Different Solvents
| Proton Position | δ in DMSO-d6 (ppm) | δ in CDCl₃ (ppm) |
|---|---|---|
| Piperidinyl-CH (3R) | 4.32 (d, J=6.5 Hz) | 4.25 (m) |
| Acetyl-NH | 8.10 (s) | 7.95 (br s) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
